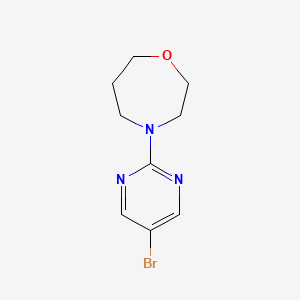

4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane

Description

4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Propriétés

IUPAC Name |

4-(5-bromopyrimidin-2-yl)-1,4-oxazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-8-6-11-9(12-7-8)13-2-1-4-14-5-3-13/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAGABVGTFEUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane typically involves the reaction of 5-bromopyrimidine with 1,4-oxazepane under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, a mixture of 4-(5-bromopyrimidin-2-yl)morpholine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in 1,4-dioxane is stirred at 90°C under nitrogen overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: Utilizes palladium-catalyzed cross-coupling with arylboronic acids or alkynylzincs to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Solvents: 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, cross-coupling reactions with arylboronic acids yield substituted pyrimidine derivatives .

Applications De Recherche Scientifique

4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: Employed in the development of new materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mécanisme D'action

The mechanism of action of 4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(5-Bromopyrimidin-2-yl)morpholine

- 5-Bromopyrimidine

Uniqueness

4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane is unique due to its specific ring structure that combines both nitrogen and oxygen atoms, which can impart distinct chemical and biological properties compared to other similar compounds .

Activité Biologique

4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,4-oxazepane ring fused with a brominated pyrimidine moiety. The presence of the bromine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

Table 1: Structural Characteristics of 4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrN₃O |

| Molecular Weight | 256.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

The biological activity of 4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor or receptor modulator, thereby influencing various cellular pathways.

- Enzyme Inhibition : The compound may inhibit target enzymes by binding to their active sites, altering their catalytic activity.

- Receptor Modulation : It could also interact with receptor sites, modulating receptor activity and downstream signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of brominated pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis .

Case Study: PDE5 Inhibition

A related class of compounds featuring brominated pyrimidines has been identified as potent phosphodiesterase type 5 (PDE5) inhibitors. For example, research on 5-bromo derivatives has revealed their ability to inhibit PDE5 with high potency (IC50 values in the nanomolar range) . This suggests that 4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane may share similar inhibitory effects on PDE enzymes.

Table 2: Biological Activity Data of Related Compounds

| Compound | Target | IC50 (nM) | Activity Description |

|---|---|---|---|

| 5-Bromo-6-isopropylpyrimidinone | PDE5 | 1.7 | Potent inhibitor |

| 4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane | TBD | TBD | Potential enzyme/receptor modulator |

Structure-Activity Relationship (SAR)

The biological activity of compounds like 4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane can be influenced by various structural modifications:

- Bromination : The presence of bromine enhances lipophilicity and may improve binding affinity to biological targets.

- Oxazepane Ring : The seven-membered oxazepane ring contributes to the overall conformation and stability of the molecule.

Q & A

[Basic] What are the established synthetic routes for 4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane?

The synthesis typically involves cyclization strategies or coupling reactions between pyrimidine derivatives and oxazepane precursors. For brominated heterocycles like this compound, methodologies such as:

- N-Propargylamine cyclization : A high-atom-economy approach using N-propargylamines to form the oxazepane ring, followed by bromopyrimidine coupling .

- Buchwald-Hartwig amination : Palladium-catalyzed cross-coupling to introduce the bromopyrimidine moiety to the oxazepane scaffold, as demonstrated in analogous bromophenyl-oxazepane syntheses (69% yield) .

- Halogenation post-cyclization : Bromination of pyrimidine intermediates using reagents like NBS (N-bromosuccinimide) under controlled conditions .

[Basic] How is the structure of 4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane characterized experimentally?

Key techniques include:

- X-ray crystallography : Refinement with SHELXL for precise determination of bond angles and torsional strain in the oxazepane ring . For visualization, ORTEP-3 is recommended for generating thermal ellipsoid models .

- NMR spectroscopy : Compare δ values for diagnostic protons (e.g., oxazepane ring protons at δ 3.68–4.18 ppm and pyrimidine protons at δ 7.45–8.27 ppm) to validate substitution patterns .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+) with accuracy <5 ppm .

[Advanced] How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies should focus on:

- Substituent variation : Replace the 5-bromo group with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess effects on receptor binding, as seen in GABA receptor ligand analogs .

- Ring modification : Compare 1,4-oxazepane with morpholine or diazepane cores to evaluate conformational flexibility and steric effects .

- Pharmacological assays : Test derivatives against targets like SSTR4 (somatostatin receptor subtype 4) using in vitro binding assays, referencing patent methodologies for morpholine-oxazepane hybrids .

[Advanced] How should researchers resolve contradictions in spectroscopic data during characterization?

- NMR discrepancies : If observed δ values deviate from literature (e.g., pyrimidine protons in δ 7.45–8.27 vs. δ 7.21–7.98), verify solvent effects, pH, or tautomeric equilibria. Use deuterated DMSO or CDCl3 for consistency .

- Crystallographic ambiguity : Address twinning or disorder in X-ray data by refining with SHELXL’s TWIN/BASF commands and validating with R-factor convergence (<5%) .

[Advanced] What computational methods predict the reactivity and stability of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bromine’s electronic effects on the pyrimidine ring.

- Molecular dynamics (MD) simulations : Study solvation effects in aqueous/DMSO mixtures to predict solubility, referencing collision cross-section data for analogous oxazepanes .

- Docking studies : Model interactions with biological targets (e.g., GABA receptors) using AutoDock Vina, guided by pharmacophore features from known ligands .

[Basic] What purification techniques are optimal for isolating 4-(5-Bromopyrimidin-2-yl)-1,4-oxazepane?

- Flash chromatography : Use silica gel with dichloromethane/acetone (95:5) for high recovery (≥96%), as validated in brominated isothiazolo-pyridine analogs .

- Recrystallization : Employ ethanol/water mixtures to exploit differential solubility of the oxazepane ring vs. bromopyrimidine moiety.

[Advanced] How does the bromopyrimidine substituent influence biological activity?

- Electrophilic reactivity : The 5-bromo group enhances cross-coupling potential (e.g., Suzuki-Miyaura reactions) for generating targeted libraries .

- Target engagement : Bromine’s hydrophobic effect may improve binding to aromatic pockets in enzymes, as observed in kinase inhibitors .

[Advanced] What mechanistic insights exist for the compound’s pharmacological activity?

- Monoamine reuptake modulation : The oxazepane scaffold’s basic nitrogen may interact with serotonin transporters, similar to (S)-(1,4-oxazepan-2-yl)methanol derivatives .

- SSTR4 agonism : Morpholine-oxazepane hybrids activate somatostatin receptors via hydrogen bonding with the oxazepane oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.